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molecular formula C13H14N2O4 B157167 Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate CAS No. 34387-89-8

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

Cat. No. B157167
M. Wt: 262.26 g/mol
InChI Key: IOPZBVFVFPPDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598164B2

Procedure details

tert-Butyl N-(1,3-dioxoisoindolin-2-yl)carbamate (1.0 g, 3.8 mmol), iodoethane (460 μL, 5.7 mmol), potassium carbonate (2.1 g, 15 mmol), and benzyl-triethyl-ammonium bromide (210 mg, 0.80 mmol) were combined in acetonitrile (15 mL) and heated at 50° C. for 48 h. The reaction mixture was diluted with water (30 mL) and was extracted with ether (3×15 mL). The combined organics were washed with brine, dried over sodium sulfate and evaporated to dryness. The crude material was purified by column chromatography (0-20% ethyl acetate in hexanes) to afford tert-butyl 1,3-dioxoisoindolin-2-yl(ethyl)-carbamate (0.79 g, 71%). ESI-MS m/z calc. 290.1. found 291.3 (M+1)+; Retention time: 1.64 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 7.98-7.85 (m, 2H), 7.84-7.69 (m, 2H), 3.86-3.57 (m, 2H), 1.52 (s, 3H), 1.32 (s, 6H), 1.27-1.04 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
460 μL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
catalyst
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].I[CH2:21][CH3:22].C(=O)([O-])[O-].[K+].[K+]>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C.O>[O:11]=[C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2](=[O:1])[N:3]1[N:12]([CH2:21][CH3:22])[C:13](=[O:19])[O:14][C:15]([CH3:16])([CH3:18])[CH3:17] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
460 μL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
210 mg
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3×15 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (0-20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)N(C(OC(C)(C)C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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